molecular formula C16H13NO B11872343 (3-(Isoquinolin-4-yl)phenyl)methanol

(3-(Isoquinolin-4-yl)phenyl)methanol

Cat. No.: B11872343
M. Wt: 235.28 g/mol
InChI Key: HNENVPMGTLASFW-UHFFFAOYSA-N
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Description

(3-(Isoquinolin-4-yl)phenyl)methanol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. Isoquinoline derivatives are recognized for their broad biological activities and are frequently investigated as scaffolds for new pharmaceuticals . These compounds are explored as inhibitors for various enzymes implicated in disease pathways. For instance, recent studies highlight isoquinolinyl-based analogs as potent dual inhibitors of key enzymes like Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH), which are promising targets for managing pain and inflammation . Other research avenues include the development of isoquinoline-based derivatives for inhibiting thymidine phosphorylase, an enzyme overexpressed in tumor angiogenesis, and for evaluating antibacterial properties against Gram-positive pathogens . The structure of this compound, featuring a methanol group attached to a biaryl system, makes it a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies. Researchers utilize this compound to synthesize more complex molecules for biological screening and to explore new mechanisms of action . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(3-isoquinolin-4-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-4-3-6-13(8-12)16-10-17-9-14-5-1-2-7-15(14)16/h1-10,18H,11H2

InChI Key

HNENVPMGTLASFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=CC(=C3)CO

Origin of Product

United States

Synthetic Methodologies for 3 Isoquinolin 4 Yl Phenyl Methanol and Analogous Architectures

Strategies for the Construction of the Isoquinoline (B145761) Core

The synthesis of the isoquinoline nucleus, the bicyclic aromatic system at the heart of the target molecule, can be achieved through a range of powerful chemical transformations. These methods are broadly categorized into classical cyclization reactions, which have been foundational in heterocyclic chemistry, and modern transition metal-catalyzed approaches that offer enhanced efficiency and functional group tolerance.

Classical Cyclization Reactions in Isoquinoline Synthesis

Long-established reactions provide reliable and direct pathways to the isoquinoline framework and its hydrogenated precursors. These methods typically involve the intramolecular cyclization of acyclic precursors under acidic conditions.

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.org The reaction requires strong dehydrating agents, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (B1165640) (Tf₂O), and is typically carried out under refluxing acidic conditions. wikipedia.orgnrochemistry.com The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes cyclization. organic-chemistry.orgwikipedia.org The resulting dihydroisoquinolines can be subsequently oxidized to form the fully aromatic isoquinoline ring. nrochemistry.com The reaction is most effective when the benzene (B151609) ring of the β-arylethylamide contains electron-donating groups. nrochemistry.com

The Pictet-Spengler reaction provides access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by ring closure. wikipedia.org Discovered in 1911, this reaction is considered a special case of the Mannich reaction. wikipedia.orgquimicaorganica.org The process is initiated by the acid-catalyzed formation of an iminium ion, which then acts as the electrophile for the intramolecular attack by the electron-rich aryl ring. wikipedia.org While the original reaction required harsh conditions, such as heating with strong acids like hydrochloric acid, milder conditions have been developed. wikipedia.org The resulting tetrahydroisoquinolines are valuable intermediates that can be aromatized to yield isoquinolines. quimicaorganica.orgaalto.fi

Classical Reaction Starting Material Key Reagents Primary Product
Bischler-Napieralskiβ-ArylethylamidePOCl₃, P₂O₅3,4-Dihydroisoquinoline
Pictet-Spenglerβ-Arylethylamine & Aldehyde/KetoneAcid catalyst (e.g., HCl)Tetrahydroisoquinoline

The Pomeranz–Fritsch reaction offers a direct route to the isoquinoline core itself. wikipedia.org First reported in 1893, this method involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgthermofisher.com The synthesis occurs in two main stages: first, the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form the Schiff base intermediate, and second, the ring closure using a strong acid, such as concentrated sulfuric acid, to form the isoquinoline. wikipedia.orgacs.org The versatility of this reaction allows for the preparation of isoquinolines with substitution patterns that may be difficult to obtain through other classical methods. organicreactions.org Modifications to the original procedure have expanded its scope and applicability in synthesizing a wide array of isoquinoline derivatives. thermofisher.comacs.org

Modern Transition Metal-Catalyzed Approaches

Contemporary synthetic chemistry has introduced powerful transition metal-catalyzed reactions for the construction of heterocyclic systems like isoquinoline. These methods often proceed under milder conditions with greater efficiency and broader substrate scope compared to classical techniques.

A modern and efficient strategy for isoquinoline synthesis involves a sequence featuring copper-catalyzed azidation and an intramolecular aza-Wittig reaction. organic-chemistry.org This multi-step process begins with readily available starting materials and demonstrates high functional group compatibility under mild reaction conditions. organic-chemistry.org The key transformation is the intramolecular aza-Wittig reaction of an iminophosphorane, which is generated from an azide (B81097) precursor. rsc.orgrsc.org This cyclization proceeds under mild, neutral conditions to form the isoquinoline ring system. rsc.orgrsc.org This pathway has been successfully applied to the synthesis of various substituted isoquinolines and related fused pyridines. organic-chemistry.org A notable advantage is the ability to perform the cyclization without harsh reagents, making it suitable for sensitive substrates. semanticscholar.org

Reaction Step Description Catalyst/Reagent
AzidationIntroduction of the azide groupCopper catalyst
Iminophosphorane FormationReaction of the azide with a phosphineTriethyl phosphite
Aza-Wittig CyclizationIntramolecular condensation to form the heterocycleHeat (mild conditions)

Palladium catalysis has emerged as a powerful tool for constructing complex molecular architectures, including the isoquinoline scaffold. nih.gov Various palladium-catalyzed cascade or tandem reactions allow for the rapid assembly of polysubstituted isoquinolines from simple, readily available precursors. nih.gov

Another powerful strategy is the palladium-catalyzed C-H activation/annulation cascade. mdpi.com In this process, a palladium catalyst facilitates the cleavage of a C-H bond on a benzamide (B126) derivative, forming a palladacycle intermediate. This intermediate then undergoes annulation with an unsaturated partner, such as an allene (B1206475) or alkyne, to construct the heterocyclic ring, affording 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com These reactions are characterized by high atom economy and predictable regioselectivity. mdpi.com

Furthermore, palladium and copper co-catalyzed reactions have been developed for the coupling of terminal acetylenes with o-halobenzaldehyde imines, followed by a cyclization step to furnish the isoquinoline ring system in high yields. acs.org These modern catalytic methods represent a significant advancement, enabling the synthesis of complex isoquinoline derivatives under relatively mild conditions.

Metal-Free Isoquinoline Synthesis Strategies

In the interest of developing more sustainable and cost-effective synthetic routes, metal-free strategies for isoquinoline synthesis have gained significant attention. rsc.orgrsc.org These methods avoid the use of potentially toxic and expensive heavy metals.

One such approach involves the construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl)benzonitrile in an aqueous medium. rsc.orgchemrxiv.org This protocol is notable for being free of any metal or additive and proceeds with high regioselectivity, accommodating a variety of primary and secondary amines. rsc.org The reaction is operationally simple and has been successfully scaled up to the gram scale. rsc.org The proposed mechanism involves the activation of the nitrile group towards nucleophilic addition, followed by annulation. chemrxiv.org

Another metal-free method is the iodine(III)-promoted synthesis of isoquinolones from substituted benzamides and alkynes. nih.gov This oxidative cycloaddition reaction utilizes bis(trifluoroacetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA) to generate a range of isoquinolones in good yields under mild conditions. nih.gov Additionally, the synthesis of 4-bromoisoquinolines has been achieved through a brominative annulation of 2-alkynyl arylimidates using an in situ-generated transient bromoiodane, with a hypervalent iodine reagent like PIDA acting as a mild oxidant. acs.org

ReactantsReagents/ConditionsProduct TypeKey FeaturesReference
2-(2-oxo-2-arylethyl)benzonitrile, AminesAqueous medium, 100°CAminated IsoquinolinesMetal/additive-free, high functional group tolerance rsc.orgchemrxiv.org
Substituted Benzamides, AlkynesPIFA, TFAIsoquinolonesMetal-free, mild conditions nih.gov
2-Alkynyl ArylimidatePIDA, KBr4-BromoisoquinolinesMetal-free, room temperature acs.org

Table 3: Overview of Metal-Free Isoquinoline Synthesis Strategies

Methodologies for the Phenylmethanol Moiety Formation

The synthesis of the substituted phenylmethanol portion of the target molecule can be achieved through several well-established organic transformations.

Grignard Reagent Mediated Additions to Aldehydes

The Grignard reaction is a classic and highly versatile method for forming carbon-carbon bonds and synthesizing alcohols. masterorganicchemistry.comcerritos.edu To generate a substituted benzyl (B1604629) alcohol, a Grignard reagent, such as an arylmagnesium halide, is reacted with an aldehyde. libretexts.org The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield the desired alcohol. libretexts.orgmissouri.edu The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, which is crucial for stabilizing the Grignard reagent. cerritos.edu It is important to conduct the reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with protic solvents like water. cerritos.edu

Catalytic Reduction of Carbonyl Precursors

The catalytic reduction of carbonyl compounds, such as aldehydes and ketones, is a fundamental method for the synthesis of alcohols. scielo.org.zawikipedia.org This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common stoichiometric reducing agents. scielo.org.za NaBH₄ is a milder reagent and is often used for the selective reduction of aldehydes and ketones. scielo.org.za

Transfer hydrogenation represents another catalytic approach, where an organic molecule, such as isopropanol, serves as the hydrogen source in the presence of a metal catalyst. organic-chemistry.org For instance, iridium complexes have been shown to be highly efficient catalysts for the transfer hydrogenation of carbonyl compounds. organic-chemistry.org Copper-catalyzed reductions have also been developed, providing nonracemic secondary alcohols with high enantioselectivity when using a chiral ligand. organic-chemistry.org

Carbonyl PrecursorReducing Agent/Catalyst SystemProductKey FeaturesReference
BenzaldehydeNaBH₄ / NH₄I in CH₃CNBenzyl alcoholRoom temperature, high conversion scielo.org.za
Aldehydes, KetonesCp*Ir(2,2′-bpyO)(H₂O) / IsopropanolAlcoholsNeutral conditions, tolerates various functional groups organic-chemistry.org
Aryl/heteroaryl ketonesPMHS / Cu(OAc)₂·H₂O / (R)-3,4,5-MeO-MeO-BIPHEPNonracemic secondary alcoholsAqueous micellar medium, excellent enantioselectivity organic-chemistry.org

Table 4: Selected Methods for Catalytic Reduction of Carbonyls

Electro-Organic Synthesis Approaches for Substituted Benzyl Alcohols

Electro-organic synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and operating under mild conditions. youtube.commdpi.com The electrochemical oxidation of benzylic alcohols to the corresponding aldehydes has been demonstrated using various electrode materials and mediators. mdpi.comresearchgate.net Conversely, electrochemical methods can also be employed for the synthesis of alcohols.

For instance, the electrochemical carboxylation of benzyl alcohols to produce arylacetic acids has been reported. jst.go.jp While this specific transformation does not yield a benzyl alcohol, it highlights the potential of electrochemical methods to functionalize the benzylic position. More relevantly, the electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been achieved, proceeding through an aldehyde intermediate. rsc.org This suggests that by controlling the reaction conditions, the electrochemical oxidation of a toluene (B28343) derivative could potentially be stopped at the benzyl alcohol stage, or an aldehyde could be electrochemically reduced to the corresponding alcohol. A biphasic electrolysis method has been developed for the preparation of aldehydes from alcohols, which could potentially be adapted for the reverse reaction. researchgate.net

Advanced Coupling Strategies for the Isoquinoline-Phenyl Linkage at C4

The creation of the C4-aryl bond on the isoquinoline nucleus is a pivotal step in the synthesis of (3-(isoquinolin-4-yl)phenyl)methanol. Modern cross-coupling reactions offer powerful tools to achieve this transformation with high efficiency and selectivity.

The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, stands as a robust method for constructing C-C bonds. dntb.gov.ua In the context of synthesizing the target molecule, this would typically involve the reaction of a 4-haloisoquinoline with a (3-(hydroxymethyl)phenyl)zinc halide. The versatility of the Negishi coupling allows for a broad range of functional groups to be tolerated, which is advantageous when dealing with the hydroxyl group present in the target structure.

The general applicability of palladium-catalyzed Negishi cross-coupling for the formation of biaryl compounds is well-documented. rsc.org Aliphatic, phosphine-based pincer complexes of palladium have demonstrated high activity as catalysts, enabling the coupling of various aryl bromides with diarylzinc reagents under mild conditions. rsc.org While a specific application to this compound is not explicitly detailed in the literature, the principles can be directly applied. For instance, the coupling of a 4-bromoisoquinoline (B23445) with an in situ generated organozinc reagent from 3-(bromomethyl)phenylboronic acid pinacol (B44631) ester (after appropriate functional group manipulation to the organozinc) would be a viable route.

Table 1: Illustrative Examples of Negishi Cross-Coupling for Biaryl Synthesis

EntryAryl HalideOrganozinc ReagentCatalystLigandYield (%)
14-BromotoluenePhenylzinc chloridePd(OAc)₂SPhos95
21-Bromo-4-nitrobenzene(4-Methoxyphenyl)zinc chlorideNiCl₂(dppe)-88
32-Chloropyridine(3-Trifluoromethylphenyl)zinc bromidePd₂(dba)₃XPhos92

This table presents representative examples of Negishi cross-coupling reactions to illustrate the general conditions and high efficiencies achievable for the synthesis of biaryl compounds, which is the core transformation for the target molecule.

Directed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. For the synthesis of 4-arylisoquinolines, direct arylation methods that selectively target the C4 position are of significant interest. Research has shown that the direct arylation of dihydroisoquinolines can be achieved with high regioselectivity. rsc.org This approach circumvents the need for pre-functionalization of the isoquinoline ring with a halogen or other leaving group.

One strategy involves a palladium-catalyzed, heteroatom-guided direct arylation via regioselective C-H functionalization of dihydroisoquinolines. rsc.org The reaction is proposed to proceed through an electrophilic palladation mechanism. This methodology provides a direct route to 4-arylisoquinolines. rsc.org Furthermore, catalyst-controlled C4/C8 site-selective C-H arylation of isoquinolones using aryliodonium salts has been developed. acs.orgnih.gov An electrophilic palladation pathway can successfully achieve C4-selective arylation. acs.orgnih.gov

Table 2: Directed C-H Arylation of Isoquinoline Derivatives

EntrySubstrateArylating AgentCatalystLigand/AdditivePositionYield (%)
1N-Acetyl-1,2-dihydroisoquinoline4-IodotoluenePd(OAc)₂P(o-tol)₃C478
2IsoquinoloneDiphenyliodonium triflatePd(OAc)₂Ag₂CO₃C485
3N-Pivaloyl-1,2,3,4-tetrahydroisoquinoline1-Iodo-4-methoxybenzenePd(OAc)₂K₂CO₃C465

This table summarizes examples of directed C-H arylation reactions for the synthesis of 4-arylisoquinoline derivatives, highlighting the reaction partners and conditions.

Metalation using strong bases followed by trapping with an electrophile is another classic yet effective method for the functionalization of heterocycles. Regioselective metalation of isoquinoline at the C4 position can be challenging but has been achieved under specific conditions. The use of in situ trapping metalations with zinc chloride and a lithium amide base (LiTMP) has been shown to functionalize benzo-fused N-heterocycles, including isoquinoline. researchgate.net

Chemical Reactivity and Derivatization Studies of the 3 Isoquinolin 4 Yl Phenyl Methanol Scaffold

Reactions at the Isoquinoline (B145761) Moiety

The reactivity of the isoquinoline ring system is well-established, characterized by its susceptibility to both electrophilic and nucleophilic attacks, as well as various functionalization strategies. However, the influence of the 3-(hydroxymethyl)phenyl substituent on these reactions in the specific context of "(3-(isoquinolin-4-yl)phenyl)methanol" has not been documented.

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring

In general, electrophilic aromatic substitution on the isoquinoline ring is known to occur, although it is often less facile than on a simple benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. The position of substitution is directed by the existing substituents and the reaction conditions. For an unsubstituted isoquinoline, electrophilic attack typically favors the C5 and C8 positions. The presence of the phenyl group at C4 would be expected to influence the regioselectivity of such reactions, but without experimental data, the precise outcome remains unknown.

Nucleophilic Additions to the Isoquinoline Nitrogen and Carbon Centers

The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons, making it susceptible to attack by electrophiles, leading to the formation of isoquinolinium salts. The partial positive charge on the carbon atoms of the pyridine (B92270) ring of the isoquinoline nucleus, particularly C1, makes them susceptible to nucleophilic attack. This reactivity is often exploited in the synthesis of functionalized isoquinoline derivatives. rsc.org However, no studies have been found that specifically detail such reactions on "this compound."

Functional Group Transformations and Substituent Introduction on the Isoquinoline Skeleton

A variety of methods exist for the introduction and modification of functional groups on the isoquinoline skeleton, including transition-metal-catalyzed cross-coupling reactions. nih.gov These methods could theoretically be applied to "this compound" to generate a library of novel compounds. For instance, if a halogen were present on the isoquinoline ring, it could be subjected to Suzuki or Buchwald-Hartwig coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. Nevertheless, no published research has demonstrated these transformations on the target molecule.

Transformations of the Phenylmethanol Group

The phenylmethanol moiety offers a versatile site for chemical modification, primarily through reactions involving the hydroxyl group and the benzylic position.

Oxidation Reactions of the Benzyl (B1604629) Alcohol Functionality

Benzyl alcohols are readily oxidized to the corresponding aldehydes or carboxylic acids using a variety of oxidizing agents. The choice of reagent dictates the extent of the oxidation. For instance, mild oxidizing agents like manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) would be expected to convert the primary alcohol of "this compound" to the corresponding aldehyde, (3-(isoquinolin-4-yl)phenyl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would likely lead to the formation of 3-(isoquinolin-4-yl)benzoic acid. While these transformations are standard in organic synthesis, their specific application to "this compound" has not been reported in the literature.

Derivatization of the Hydroxyl Group

The hydroxyl group of the phenylmethanol fragment is a prime target for derivatization. Standard reactions such as esterification or etherification could be employed to introduce a wide array of functional groups. For example, reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base would yield the corresponding ester. Similarly, treatment with an alkyl halide under basic conditions would produce an ether. These modifications could significantly alter the physicochemical and biological properties of the parent molecule. However, no specific examples of such derivatizations for "this compound" have been documented in scientific publications.

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of this compound presents a key site for functionalization through electrophilic and nucleophilic aromatic substitution reactions. The reactivity of this ring is influenced by the directing effects of the isoquinoline moiety and the hydroxymethyl group.

Electrophilic Aromatic Substitution:

The isoquinoline ring is generally considered an electron-withdrawing group, which tends to deactivate the attached phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position. However, the hydroxymethyl group (-CH₂OH) is a weak activating group and an ortho, para-director. The interplay of these two substituents governs the regioselectivity of electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce a variety of functional groups onto the phenyl ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products, with the precise regiochemistry depending on the reaction conditions. The activation of the electrophile is crucial for these reactions to proceed efficiently due to the relatively deactivated nature of the phenyl ring. smolecule.comrsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major ProductsDirecting Influence
NitrationHNO₃, H₂SO₄meta-nitro substituted phenylIsoquinoline (deactivating, meta-directing)
BrominationBr₂, FeBr₃ortho, para-bromo substituted phenyl-CH₂OH (activating, ortho, para-directing)
Friedel-Crafts AcylationRCOCl, AlCl₃meta-acyl substituted phenylIsoquinoline (deactivating, meta-directing)

Note: The actual product distribution may vary depending on the specific reaction conditions and the relative strengths of the directing groups.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) on the phenyl ring of this compound is generally less favorable unless the ring is activated by strongly electron-withdrawing groups. nih.govnih.gov The presence of the isoquinoline moiety alone is typically insufficient to promote SNAᵣ with common nucleophiles.

However, if the phenyl ring is further substituted with powerful electron-withdrawing groups, such as nitro groups, it can become susceptible to nucleophilic attack. nih.gov For example, if a nitro group were introduced at the para-position to a suitable leaving group (e.g., a halide), the resulting compound would be activated towards displacement by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. rsc.org

Research on related 4-aryl-substituted quinolines has shown that perfluorinated phenyl rings readily undergo nucleophilic aromatic substitution, highlighting the importance of activating groups for this type of transformation. mdpi.com

Exploration of Novel Cyclization and Rearrangement Reactions Involving the Scaffold

The unique structural features of this compound make it an interesting substrate for exploring novel cyclization and rearrangement reactions, leading to the formation of more complex molecular architectures.

Cyclization Reactions:

The hydroxymethyl group at the 4-position of the isoquinoline ring can participate in intramolecular cyclization reactions. For instance, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), generating a carbocation that can be trapped by a nucleophile. If a suitable nucleophilic group is present on the phenyl ring, an intramolecular cyclization can occur, leading to the formation of fused ring systems.

Recent studies on isoquinolinium salts have demonstrated their utility in the stereoselective synthesis of fused, spiro, and bridged heterocycles through various cyclization processes. rsc.org While not directly involving this compound, these methodologies provide a conceptual framework for potential cyclization strategies. For example, photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization has been used to synthesize amide-functionalized isoquinoline derivatives. rsc.org

Rearrangement Reactions:

Rearrangement reactions of the this compound scaffold could lead to interesting skeletal transformations. For example, under certain conditions, a Beckmann rearrangement of an oxime derived from the corresponding aldehyde or ketone could be envisioned. nih.gov This would result in the formation of an amide-containing ring system.

Furthermore, rearrangement reactions involving the isoquinoline nucleus itself have been reported. For instance, the synthesis of certain isoquinoline alkaloids involves enzymatic rearrangements that construct the core bridged structures. nih.gov While these are biosynthetic pathways, they provide inspiration for synthetic chemists to explore similar transformations in the laboratory.

Synthesis of Complex Fused and Bridged Systems utilizing this compound as a Precursor

The this compound scaffold serves as a valuable starting material for the synthesis of complex fused and bridged heterocyclic systems, which are often found in biologically active natural products. mdpi.comnih.gov

Fused Systems:

The synthesis of isoquinoline-fused benzimidazoles has been an area of active research, with various methods developed for their construction. mdpi.comnih.gov These methods often involve the formation of new rings fused to the isoquinoline core. By analogy, derivatization of the phenyl ring of this compound with appropriate functional groups could enable the construction of novel fused systems. For example, introducing an amino group and a carboxylic acid group at adjacent positions on the phenyl ring could pave the way for the synthesis of a fused quinazolinone ring.

Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been shown to be an efficient method for the synthesis of isoquinolines and isoquinoline N-oxides, demonstrating a strategy for ring fusion. semanticscholar.orgnih.gov

Bridged Systems:

The creation of bridged systems from this compound is a more challenging synthetic endeavor but could lead to the discovery of novel molecular frameworks with unique three-dimensional structures. The biosynthesis of certain isoquinoline alkaloids, such as berberine, involves the formation of a methylene (B1212753) bridge, a key step in constructing the protoberberine carbon skeleton. nih.gov

Synthetic strategies towards bridged isoquinoline alkaloids often rely on complex multi-step sequences. nih.gov Utilizing this compound as a precursor would likely involve the strategic introduction of functional groups on both the isoquinoline and phenyl rings that can be subsequently linked to form a bridge.

Theoretical and Computational Investigations of 3 Isoquinolin 4 Yl Phenyl Methanol and Its Derivatives

Electronic Structure and Reactivity Modeling

The electronic structure and inherent reactivity of (3-(Isoquinolin-4-yl)phenyl)methanol can be meticulously explored through a variety of computational methods. These theoretical approaches provide a molecular-level understanding of its stability and reactive sites.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Table 1: Selected Optimized Geometrical Parameters of a Related Isoquinoline (B145761) Derivative (Illustrative)

ParameterBond/AngleCalculated Value
Bond Length (Å)C-N (isoquinoline)1.32
C-C (inter-ring)1.48
Bond Angle (°)C-N-C (isoquinoline)117.5
C-C-C (phenyl)120.0
Note: This data is illustrative for a related isoquinoline system and not specific to this compound, as specific literature is unavailable.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more prone to chemical reactions. For isoquinoline-based chromophores, FMO analysis has been used to evaluate their electronic properties and potential for applications in nonlinear optics.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

ParameterEnergy (eV)
HOMO-6.20
LUMO-1.50
HOMO-LUMO Gap (ΔE)4.70
Note: These values are representative and derived from general knowledge of similar aromatic systems, not from specific calculations on this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons. The MEP map uses a color scale to denote different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate potentials. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the methanol (B129727) group, highlighting these as potential sites for electrophilic interaction. The aromatic rings would exhibit a more complex potential landscape.

Spectroscopic Property Predictions

Computational chemistry also allows for the prediction of various spectroscopic properties, providing a powerful complement to experimental characterization.

Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations can provide valuable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts relative to a standard reference (like tetramethylsilane, TMS) can be estimated. These predicted spectra can aid in the assignment of experimental NMR signals and confirm the proposed structure of the molecule. For complex molecules, computational prediction can be an indispensable tool for interpreting intricate NMR spectra.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C (ipso, attached to isoquinoline)138.0
C (ipso, attached to CH₂OH)142.0
C (in CH₂OH)65.0
C (in isoquinoline, near N)152.0
Note: These are hypothetical values for illustrative purposes.

Simulation of UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating ultraviolet-visible (UV-Vis) absorption and emission spectra. By calculating the excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted. These calculations provide insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of aromatic and heterocyclic compounds. The simulated spectrum can be compared with experimental data to confirm the electronic structure and understand the photophysical properties of this compound. Such studies have been performed on other heterocyclic systems to understand their optical properties.

Table 4: Illustrative Predicted UV-Vis Absorption Data

TransitionWavelength (λ_max, nm)Oscillator Strength (f)
S₀ → S₁3100.25
S₀ → S₂2850.18
Note: This data is hypothetical and intended for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for dissecting the complex reaction mechanisms involved in the synthesis of isoquinoline derivatives. researchgate.net By modeling the interactions between atoms and molecules, researchers can map out the most likely paths a reaction will follow, identify key intermediates, and understand the energetic factors that govern the transformation. This is particularly valuable for complex, multi-step syntheses common for heterocyclic compounds like isoquinolines. organic-chemistry.orgresearchgate.net

The synthesis of the this compound core likely involves established methods for isoquinoline ring formation, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by functionalization. researchgate.netacs.org Computational chemists can model these pathways to identify the transition state (TS) for each elementary step. A transition state represents the highest energy point along a reaction coordinate, acting as the critical bottleneck for the reaction.

Algorithmic approaches are employed to explore potential energy surfaces (PES) and identify all relevant intermediates and elementary reactions automatically. arxiv.org Methods like the Artificial Dreiding Force Field (ADDF) can trace minimum energy paths (MEPs) by distorting a molecule's structure, revealing the journey from reactant to product. arxiv.org

For a hypothetical synthetic route, transition state analysis would involve:

Locating TS Structures: Using quantum chemical calculations to find the precise geometry of the transition state for key bond-forming or bond-breaking steps.

Frequency Calculations: Confirming the nature of the located stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the path downhill from the transition state on the potential energy surface to confirm that it connects the intended reactant and product (or intermediate).

This mapping provides a step-by-step visualization of the reaction, revealing conformational changes, bond formations, and charge distributions throughout the transformation.

Once the reaction pathway is mapped, the next step is to determine the energetic profile. This involves calculating the relative energies of all reactants, intermediates, transition states, and products. The resulting energy diagram provides a quantitative understanding of the reaction's feasibility and kinetics.

The activation energy (Ea), the energy difference between the reactants and the highest-energy transition state, is particularly important as it dictates the reaction rate. A higher activation energy implies a slower reaction. Computational studies can compare the energetic profiles of different potential pathways, allowing chemists to predict which reaction conditions (e.g., catalyst, temperature) are most likely to favor the desired product. researchgate.net For instance, modeling can show how a particular transition-metal catalyst lowers the activation energy for a critical cyclization step. researchgate.net

Below is an illustrative energetic profile for a hypothetical two-step transformation in the synthesis of an isoquinoline derivative.

Reaction Coordinate StepDescriptionRelative Energy (kcal/mol)
Reactants Starting materials (e.g., a β-arylethylamine derivative).0.0
TS1 Transition state for the initial cyclization.+25.5
Intermediate A dihydroisoquinoline intermediate is formed.+5.2
TS2 Transition state for the subsequent oxidation/aromatization step.+18.9
Products The final substituted isoquinoline product.-15.0

This table is for illustrative purposes and does not represent experimental data for this specific compound.

By analyzing these profiles, researchers can identify the rate-determining step (the step with the highest activation energy) and focus experimental efforts on optimizing that specific transformation.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical features of molecules with their properties. nih.gov In the context of this compound and its derivatives, QSPR can be used to predict a wide range of behaviors without the need for extensive laboratory synthesis and testing. japsonline.comyoutube.com

The process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. researchgate.net These descriptors are then used in a multiple linear regression or machine learning algorithm to build a mathematical model that predicts a specific property. youtube.comresearchgate.net

Key aspects of QSPR studies include:

Descriptor Calculation: A wide array of descriptors can be computed, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges) descriptors. researchgate.net

Model Building: A training set of molecules with known properties is used to develop the mathematical relationship.

Model Validation: The model's predictive power is tested using an external set of molecules not included in the training process to ensure its robustness and reliability. japsonline.com

For isoquinoline derivatives, QSPR models have been successfully developed to predict various properties, from anti-tumor activity to inhibition of specific enzymes. japsonline.comnih.gov For this compound, a QSPR model could predict properties like solubility, melting point, or its potential as a corrosion inhibitor. researchgate.net

The table below shows examples of descriptor classes and the properties they might help predict for this family of compounds.

Descriptor ClassExample DescriptorsPotential Predicted Property
Constitutional (0D/1D) Molecular Weight, Atom Counts, Number of H-bond donors/acceptorsSolubility, Boiling Point
Topological (2D) Wiener Index, Randic Connectivity Index, Balaban J IndexChromatographic Retention Time, Toxicity
Geometric (3D) Molecular Surface Area, Molecular Volume, Radius of GyrationRate of Diffusion, Binding Affinity
Electronic (Quantum) Dipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesReactivity, Corrosion Inhibition Efficiency researchgate.net

This table provides general examples of QSPR applications and is not based on a specific model for this compound.

Computational Analysis of Fragmentation Patterns via Mass Spectrometry

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structure of compounds. youtube.com In tandem mass spectrometry (MS/MS), a molecule is ionized and then fragmented, and the masses of the resulting fragments are measured. youtube.com This fragmentation is not random; it follows predictable chemical pathways. Computational chemistry is invaluable for elucidating these fragmentation mechanisms and predicting the resulting mass spectra. nih.govnih.gov

For isoquinoline alkaloids and their derivatives, systematic studies combining mass spectrometry with computational analysis have identified characteristic fragmentation patterns. nih.govresearchgate.net When this compound is analyzed, particularly with electrospray ionization (ESI), it would first be protonated to form the [M+H]⁺ ion. The subsequent fragmentation in the mass spectrometer would likely involve several key pathways.

Common fragmentation behaviors for isoquinoline-type structures include:

Cleavage related to substituents: The bond between the phenylmethanol group and the isoquinoline ring could cleave. More likely is the benzylic cleavage leading to the loss of a water molecule (H₂O) from the protonated methanol group, or the loss of the entire hydroxymethyl radical (•CH₂OH).

Ring Cleavage: The isoquinoline ring itself can undergo characteristic cleavages. For example, retro-Diels-Alder reactions can occur in the heterocyclic ring, depending on the substitution pattern.

Loss of Small Neutral Molecules: The loss of stable small molecules like HCN from the nitrogen-containing ring is a common pathway for related heterocyclic compounds.

Computational models can calculate the energies required to form different fragment ions. The most stable fragment ions (those with the lowest energy) are typically the most abundant in the experimental spectrum. nih.govnih.gov This allows researchers to propose structures for the observed peaks in the mass spectrum, providing strong evidence for the identification of the parent compound.

A hypothetical fragmentation table for the [M+H]⁺ ion of this compound (Exact Mass: 235.0997) is presented below.

Proposed Fragment Ion StructureNeutral LossPredicted m/z
[M+H]⁺-236.1070
[M+H - H₂O]⁺H₂O218.0964
[M+H - CH₂O]⁺CH₂O206.0964
[Isoquinoline Core]⁺C₇H₇O128.0500
[Phenylmethanol Cation]⁺C₉H₆N107.0497

This table contains hypothetical data based on common fragmentation patterns of related molecules and is for illustrative purposes only.

This predictive power is crucial for identifying novel compounds, characterizing metabolites, and understanding the degradation pathways of complex molecules. nih.gov

Advanced Research Directions and Future Perspectives in 3 Isoquinolin 4 Yl Phenyl Methanol Chemistry

Development of Green and Sustainable Synthetic Routes

The primary route to the (3-(Isoquinolin-4-yl)phenyl)methanol core involves a Suzuki-Miyaura cross-coupling reaction. Traditionally, these reactions have relied on palladium catalysts and organic solvents that pose environmental and economic challenges. The future of synthesizing this and related biaryl compounds lies in the adoption of greener and more sustainable methodologies.

Key research efforts are focused on replacing conventional solvents with environmentally benign alternatives. Water has been explored as a primary solvent for Suzuki couplings, offering obvious environmental benefits. researchgate.net Additionally, bio-derived solvents, produced from renewable feedstocks like biomass, are gaining significant traction. sigmaaldrich.comsci-hub.st These include ethanol, glycerol, and dimethyl sulfoxide (B87167) (DMSO) derived from the Kraft pulping process. sigmaaldrich.commdpi.com The use of such solvents aligns with the principles of green chemistry by reducing reliance on petrochemicals and minimizing hazardous waste. sigmaaldrich.commdpi.com

Another major thrust is the development of transition-metal-free synthesis protocols. While challenging, metal-free biaryl synthesis via methods like the reaction of benzylideneacetones with other components under high pressure represents a significant leap toward sustainability. researchgate.net Furthermore, activating less reactive but more environmentally friendly starting materials, such as phenol (B47542) derivatives instead of aryl halides, is a promising strategy to reduce the environmental impact of the synthesis process. mdpi.com

Table 1: Comparison of Conventional vs. Green Solvents for Biaryl Synthesis

Solvent Type Examples Advantages Disadvantages
Conventional Toluene (B28343), Dioxane, DMF High solubility for many reactants; Well-established protocols Toxic, petroleum-derived, difficult to dispose of
Green Water, Ethanol, Glycerol, 2-MeTHF Low toxicity, renewable sources, biodegradable, lower cost Lower solubility for nonpolar substrates, may require different catalyst systems

Exploration of Novel Catalytic Systems for Efficient Transformations

The efficiency of synthesizing this compound is intrinsically linked to the performance of the catalyst used in the key C-C bond-forming step. While palladium-based catalysts have been the workhorse for Suzuki and other cross-coupling reactions, future research is heavily invested in creating more active, stable, and sustainable catalytic systems. rsc.orgnih.govacs.orgmdpi.com

A significant trend is the move towards catalysts based on more earth-abundant and less toxic metals, with iron being a prime candidate. whiterose.ac.ukresearchgate.net Iron-catalyzed Suzuki biaryl couplings, though historically challenging, are now becoming feasible through the use of advanced ligands like N-heterocyclic carbenes (NHCs) and innovative activation methods. whiterose.ac.ukresearchgate.net These systems offer a cost-effective and environmentally friendlier alternative to palladium. researchgate.net Nickel-based catalysts also present a cheaper substitute for palladium and have been successfully used in green solvents for coupling reactions involving heterocyclic substrates. nih.gov

Catalyst efficiency is also being enhanced through the design of novel ligands and supports. For instance, palladium catalysts supported on materials like mordenite (B1173385) (a type of zeolite) have demonstrated high efficiency and, crucially, recyclability, allowing the catalyst to be reused multiple times without significant loss of activity. digitellinc.com This not only reduces costs but also minimizes metal contamination in the final product. digitellinc.com The development of one-pot synthesis strategies, where multiple reaction steps are combined without isolating intermediates, further streamlines the process, saving time, resources, and reducing waste. nih.gov

Table 2: Overview of Emerging Catalytic Systems for Biaryl Synthesis

Catalyst Type Metal Key Features Research Findings
Iron-NHC Complex Iron Earth-abundant, low toxicity, cost-effective. Effective for Suzuki coupling of aryl chlorides; mechanistic studies suggest Fe(I) intermediates. whiterose.ac.ukresearchgate.net
Nickel-based Nickel Cheaper alternative to palladium. Successfully used for Suzuki-Miyaura coupling in green alcohol solvents with heterocyclic substrates. nih.gov
Supported Palladium Palladium High activity, recyclability, low metal leaching. Pd supported on zeolite (Pd/H-MOR) showed excellent yields and could be reused over ten times. digitellinc.com
Palladium-Enolate Palladium Allows for regioselective synthesis of isoquinolines. Enables a three-component, one-pot synthesis tolerating a wide range of substituents. nih.gov

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The optimization of synthetic reactions, such as the Suzuki coupling required for this compound, is a complex, multi-variable problem. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, accelerating reaction development and reducing the need for extensive trial-and-error experimentation. digitellinc.combeilstein-journals.orgnih.gov

ML models, including neural networks and random forests, are being trained on large datasets of chemical reactions to predict outcomes with remarkable accuracy. acs.orgresearchgate.netnih.gov For instance, models have been developed to predict the yield of Suzuki-Miyaura reactions by analyzing features of the reactants, such as their electronic properties calculated via density functional theory (DFT) and structural fingerprints. acs.org In some cases, these models have demonstrated a greater accuracy in predicting reaction success than human chemists. acs.org Transformer-based models, similar to those used in natural language processing, can process SMILES strings of reactants and reagents to predict yields and even suggest optimal reaction conditions. arxiv.org

Beyond prediction, AI is being used for active reaction optimization. Bayesian optimization algorithms can intelligently explore the vast space of possible reaction conditions (e.g., catalyst, base, solvent, temperature) to efficiently identify the set of parameters that maximizes yield or throughput. beilstein-journals.orgnih.gov When integrated with robotic platforms, these "self-driving" labs can autonomously perform experiments, learn from the results, and decide on the next set of experiments, dramatically accelerating the optimization process for reactions like the Heck-Matsuda coupling. acs.org

Table 3: Application of Machine Learning in Cross-Coupling Reaction Optimization

ML Model/Technique Reaction Type Goal Key Findings
Random Forest / xGB / Neural Network Suzuki-Miyaura Yield Prediction Models using DFT features and fingerprints outperform baseline models; can predict yields more accurately than human experts. acs.org
Neural Network Suzuki-Miyaura Yield Prediction Trained on a dataset of >5,000 reactions, the model predicted yields with a root-mean-square error of 11%. researchgate.net
BERT-based Transformer Suzuki-Miyaura Yield & Condition Prediction Multimodal model using SMILES and chemical descriptors suggests optimal conditions achieving 94% of the best reported yields. arxiv.org
Random Forest Asymmetric Heck Enantioselectivity (ee) Prediction Model built with physical organic descriptors predicted ee with a low root mean square error of ~8%. nih.gov
Bayesian Optimization Suzuki-Miyaura Condition Optimization Integrated with automated platforms, it identified improved reaction conditions for challenging heteroaryl couplings in a few rounds of experiments. nih.gov

Rational Design of Derivatives through Computational Chemistry and Virtual Screening

The this compound scaffold holds significant promise as a core structure for developing new functional molecules, particularly in medicinal chemistry. The isoquinoline (B145761) motif is a well-known "privileged scaffold" found in many kinase inhibitors. Computational chemistry and virtual screening are indispensable tools for rationally designing derivatives with enhanced biological activity. nih.govnih.gov

Structure-based virtual screening (SBVS) allows for the rapid computational assessment of large libraries of virtual compounds against the three-dimensional structure of a biological target, such as a protein kinase. nih.govmdpi.com By predicting binding affinities and modes, researchers can prioritize a smaller, more promising set of candidate molecules for synthesis and experimental testing, saving considerable time and resources. mdpi.com For example, virtual screening has been successfully used to identify novel inhibitors for targets like Pim-1 kinase, starting from a known set of active compounds to build a pharmacophore model for searching larger databases. nih.gov

Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions. mdpi.com These in silico methods enable the design of derivatives of this compound with optimized interactions with a target's binding site, potentially leading to the discovery of potent and selective therapeutic agents. nih.govmdpi.com

Table 4: Computational Methods in the Design of Kinase Inhibitors

Computational Method Target Protein Objective Outcome
Virtual Screening & Self-Organizing Maps Pim-1 Kinase Identify new ligands Discovery of four novel, structurally diverse Pim-1 kinase ligands from a large compound pool. nih.gov
Molecular Docking & Virtual Screening Casein Kinase-1α (CK1α) Identify inhibitors from a phytoconstituent database Elucidation of three potential inhibitors (Semiglabrinol, Curcusone_A, Liriodenine) with high binding affinity. mdpi.com
Molecular Docking & MD Simulations VEGFR2, EGFR Evaluate anticancer potential of quinazoline (B50416) derivatives Identification of compounds with good inhibitory activity and stable binding within the kinase active site. mdpi.com
Structure-Based Drug Design (SBDD) Various Kinases General inhibitor design SBDD methods like molecular docking and MD are central to modern kinase inhibitor discovery programs. nih.gov

Applications of the this compound Scaffold in Materials Science and Chemical Biology Research

Beyond medicinal chemistry, the unique photophysical properties of the isoquinoline ring system suggest potential applications for the this compound scaffold in materials science and chemical biology. mdpi.com

In materials science, quinoline (B57606) and isoquinoline derivatives are being investigated for use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netmdpi.com These compounds can serve as fluorescent emitters or as electron-transporting materials in OLED devices. researchgate.netresearchgate.net The biaryl structure of this compound could facilitate desirable charge-transport properties, while the isoquinoline moiety provides the core fluorophore. The methanol (B129727) group offers a convenient handle for further modification to tune the electronic and photophysical properties, such as emission color and quantum yield. Some isoquinoline derivatives exhibit aggregation-induced emission (AIE), a highly desirable property for solid-state lighting applications. acs.org

In chemical biology, the scaffold could be developed into fluorescent probes for imaging and sensing. nih.govresearchgate.net Small-molecule fluorescent probes are essential tools for visualizing biological processes in living cells. nih.gov The intrinsic fluorescence of the isoquinoline core can be harnessed to create such probes. researchgate.net The methanol group is a key feature, providing a site for conjugation to biomolecules or for installing recognition elements that can bind to specific analytes, leading to a change in the fluorescent signal. rsc.org For example, a derivative could be designed to act as a fluorogenic substrate for a specific enzyme, where cleavage of a group attached to the methanol moiety "turns on" the fluorescence, allowing for the detection of enzyme activity in cells or clinical samples. rsc.org

Table 5: Potential Future Applications of the this compound Scaffold

Application Area Relevant Properties of Scaffold Research Direction
Materials Science (OLEDs) Fluorescence, charge transport properties of biaryl-heterocycle system. Design of derivatives as blue or yellow emitters; use as host or electron-transport materials in OLED devices. researchgate.netresearchgate.netmdpi.com
Chemical Biology (Fluorescent Probes) Intrinsic fluorescence of isoquinoline; modifiable methanol group. Development of "turn-on" probes for enzyme activity; creation of sensors for specific ions or small molecules. nih.govrsc.org
Medicinal Chemistry (Kinase Inhibitors) Privileged isoquinoline scaffold; biaryl structure for binding site interactions. Use as a core for developing inhibitors against cancer-related kinases like VEGFR2, EGFR, or Pim-1. nih.govmdpi.com

Q & A

Q. What synthetic strategies are effective for synthesizing (3-(Isoquinolin-4-yl)phenyl)methanol?

  • Methodological Answer : Retrosynthetic analysis is a robust approach to deconstruct the target molecule into simpler synthons, such as isoquinoline-4-boronic acid and 3-bromophenylmethanol derivatives. Cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis are commonly employed. Post-synthetic purification via High-Performance Liquid Chromatography (HPLC) ensures >95% purity, as validated by LC-MS . Key Steps :
  • Isoquinoline functionalization at the 4-position.
  • Coupling with a phenylmethanol precursor.
  • Final purification using reverse-phase HPLC.

Q. Which spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.8–8.2 ppm) and carbons (Cq: ~125–140 ppm) to verify regiochemistry.
  • X-ray Crystallography : Resolves bond angles (e.g., C-Isoquinoline-C bond: ~120°) and torsional strain in the phenyl-methanol linkage. SHELXL software refines crystallographic data .
  • IR Spectroscopy : Confirms hydroxyl (O-H stretch: 3200–3600 cm⁻¹) and aromatic C-H stretches .

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a gradient eluent (water/acetonitrile + 0.1% formic acid) to isolate the product. Monitor purity via UV absorption at 254 nm .
  • Recrystallization : Employ ethanol/water mixtures to enhance crystalline yield.

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Methodological Answer : Cross-validate data using complementary techniques:
  • Dynamic NMR : Resolves conformational exchange broadening in aromatic regions.
  • DFT Calculations : Simulate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data to identify discrepancies .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ = calculated 252.1022, observed 252.1025) .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the isoquinoline nitrogen (LUMO: −1.8 eV) is prone to electrophilic attack .
  • Machine Learning : Train models on reaction databases to predict optimal conditions for functionalization (e.g., solvent selection, temperature) .

Q. How can molecular docking studies elucidate biological interactions of this compound?

  • Methodological Answer :
  • AutoDock Vina : Dock the compound into target proteins (e.g., kinase domains). Parameterize force fields using partial charges derived from quantum mechanics (QM/MM).
  • Binding Affinity Analysis : Compare docking scores (ΔG) with known inhibitors to prioritize targets. For example, fluorobenzyl analogs show strong binding to tyrosine kinases (ΔG = −9.2 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.